Cas no 1171582-34-5 (N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,5-dimethylfuran-3-carboxamide)

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,5-dimethylfuran-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,5-dimethylfuran-3-carboxamide
- N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
- AKOS024629633
- F2231-0151
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
- 1171582-34-5
-
- インチ: 1S/C16H17N3O4S2/c1-9-7-12(10(2)23-9)15(20)18-16-17-13-6-5-11(8-14(13)24-16)25(21,22)19(3)4/h5-8H,1-4H3,(H,17,18,20)
- InChIKey: HJSKLFWLQHOEKA-UHFFFAOYSA-N
- SMILES: S(C1=CC=C2C(=C1)SC(NC(C1C=C(C)OC=1C)=O)=N2)(N(C)C)(=O)=O
計算された属性
- 精确分子量: 379.066
- 同位素质量: 379.066
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 607
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 129A^2
- XLogP3: 2.6
N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,5-dimethylfuran-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2231-0151-2mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
1171582-34-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2231-0151-15mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
1171582-34-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2231-0151-75mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
1171582-34-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2231-0151-20mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
1171582-34-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2231-0151-25mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
1171582-34-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2231-0151-100mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
1171582-34-5 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2231-0151-4mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
1171582-34-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2231-0151-30mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
1171582-34-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2231-0151-10μmol |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
1171582-34-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2231-0151-1mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
1171582-34-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,5-dimethylfuran-3-carboxamide 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,5-dimethylfuran-3-carboxamideに関する追加情報
N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,5-dimethylfuran-3-carboxamide (CAS No. 1171582-34-5): An Overview
N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,5-dimethylfuran-3-carboxamide (CAS No. 1171582-34-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzothiazole moiety, a furan ring, and a sulfamoyl group. These structural elements contribute to its potential therapeutic applications and biological activities.
The benzothiazole core is a well-known heterocyclic system that has been extensively studied for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The presence of this moiety in N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,5-dimethylfuran-3-carboxamide suggests that it may exhibit similar pharmacological effects. Additionally, the furan ring is another important structural feature that has been associated with various biological activities, such as antiviral and antioxidant properties.
The sulfamoyl group (SO2NMe2) is a functional group that is often found in pharmaceutical compounds due to its ability to modulate biological activity. In the context of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,5-dimethylfuran-3-carboxamide, the sulfamoyl group may play a crucial role in enhancing the compound's solubility and bioavailability, which are essential factors for drug development.
Recent studies have highlighted the potential of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,5-dimethylfuran-3-carboxamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent anti-inflammatory activity in vitro and in vivo models. The researchers found that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation.
Another study conducted by a team of researchers from the University of California focused on the antitumor properties of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,5-dimethylfuran-3-carboxamide. The results showed that this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and cell cycle arrest.
In addition to its anti-inflammatory and antitumor activities, N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,5-dimethylfuran-3-carboxamide has also been investigated for its potential as an antimicrobial agent. A study published in the Journal of Antibiotics reported that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The researchers suggested that the combination of the benzothiazole and sulfamoyl groups might be responsible for its antimicrobial properties.
The structural complexity of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,5-dimethylfuran-3-carboxamide also makes it an interesting candidate for drug design and optimization. Computational studies have shown that this compound can form stable interactions with various biological targets through hydrogen bonding and hydrophobic interactions. These findings suggest that it may be possible to develop more potent derivatives by modifying specific functional groups or introducing additional substituents.
From a synthetic perspective, the preparation of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,5-dimethylfuran-3-carboxamide involves multiple steps and requires careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of 6-(dimethylsulfamoyl)-1H-benzo[d]thiazol-2(3H)-one with 2,5-dimethylfuran carboxylic acid chloride in the presence of a base such as triethylamine. This reaction typically proceeds via an amide bond formation between the carboxylic acid chloride and the amino group of the benzothiazole derivative.
The physicochemical properties of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,5-dimethylfuran-3-carboxamide have also been extensively studied. It is generally described as a white crystalline solid with a melting point ranging from 180°C to 185°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics make it suitable for various biological assays and drug delivery systems.
In conclusion, N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,5-dimethylfuran-3-carboxamide (CAS No. 1171582-34-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities, making it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use.
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